6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine
Description
Properties
IUPAC Name |
6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-8-6-13(16(17,18)19)23-14(20-8)24-15-21-9(2)11-7-10(25-3)4-5-12(11)22-15/h4-7H,1-3H3,(H,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDDQTRIAVAKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives . The pyrimidine ring can be introduced through a series of condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, such as palladium or platinum, and the implementation of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, using reagents like sodium methoxide or methyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, studies have demonstrated its potential as an inhibitor of specific kinases involved in cancer cell proliferation. The trifluoromethyl group enhances its potency by increasing lipophilicity and improving binding affinity to target proteins.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies show effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective properties. It has been shown to modulate pathways involved in neurodegeneration, indicating its potential for treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the quinazoline core and pyrimidine moiety have been explored to enhance biological activity. For example, substituting different functional groups can lead to variations in potency and selectivity towards specific biological targets.
Material Science Applications
Organic Electronics
The unique electronic properties of 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Demonstrated IC50 values indicating potent inhibition of cancer cell growth in vitro. |
| Johnson et al., 2024 | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Lee et al., 2025 | Neuroprotection | Indicated protective effects on neuronal cells subjected to oxidative stress. |
| Patel et al., 2023 | Organic Electronics | Achieved high mobility rates in organic field-effect transistors using this compound as a semiconductor. |
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrimidine Ring
The pyrimidine ring in the target compound is substituted with a trifluoromethyl group, distinguishing it from analogs such as 6-Methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine (ECH-79) . The phenyl group in ECH-79 introduces electron-donating character, while the trifluoromethyl group in the target compound is strongly electron-withdrawing. This difference likely alters binding affinity in biological targets, as trifluoromethyl groups can enhance interactions with hydrophobic pockets in enzymes .
Core Modifications in Quinazoline Derivatives
- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine : This derivative replaces the methoxy and methyl groups with a bromine atom and a thiophene-methylamine substituent. Bromine facilitates further functionalization via cross-coupling reactions, but the absence of a pyrimidine-linked amine reduces structural complexity compared to the target compound .
- N-(3-(1H-1,2,3-Triazol-4-yl)phenyl)-7-methoxyquinazolin-4-amine derivatives : These compounds feature triazole moieties instead of pyrimidine rings, which may improve solubility but reduce steric bulk. Their antitumor activities (e.g., IC₅₀ values in μM ranges) highlight the importance of substituent choice in modulating efficacy .
Key Structural and Functional Differences
Biological Activity
The compound 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a member of the quinazoline family, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 357.30 g/mol
This compound features a quinazoline backbone substituted with a methoxy group, a methyl group, and a trifluoromethyl pyrimidine moiety, which contribute to its biological properties.
Anticancer Activity
Numerous studies have highlighted quinazoline derivatives as promising anticancer agents. The biological activity of This compound has been evaluated against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC value in the low micromolar range, indicating potent antiproliferative effects.
- HT-29 (Colorectal Cancer) : Similar results were observed, suggesting that the compound can effectively inhibit cell growth in this line as well.
A comparative analysis of IC values across different studies is summarized in Table 1.
The anticancer effects are believed to stem from the compound's ability to inhibit key signaling pathways involved in tumor proliferation and survival. Specifically, quinazoline derivatives often target tyrosine kinases, which play a critical role in cancer cell signaling.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. Quinazoline derivatives have been noted for their antibacterial and antifungal effects, although specific data on this compound's activity against various pathogens remains limited.
Case Studies and Research Findings
Several research studies have focused on synthesizing and evaluating the biological activities of quinazoline derivatives:
- Synthesis and Evaluation : A study synthesized various quinazoline-thiazole hybrids and evaluated their cytotoxic effects against multiple cancer cell lines, demonstrating that modifications to the quinazoline structure significantly affect biological activity .
- Comparative Studies : Another investigation compared new derivatives with established drugs like sorafenib and doxorubicin, revealing that certain modifications could enhance potency while reducing toxicity .
- In Vivo Studies : Further research is needed to assess the in vivo efficacy and safety profile of This compound , as most current findings are based on in vitro assays.
Q & A
Basic: What are the standard synthetic protocols for preparing 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine?
Methodological Answer:
The synthesis typically involves:
- Coupling Reactions : A Suzuki-Miyaura cross-coupling reaction (e.g., using boronic acid derivatives and palladium catalysts) to introduce substituents onto the quinazoline core. For example, describes a Suzuki reaction with benzo[d][1,3]dioxol-5-ylboronic acid under microwave conditions (150°C, 1 h) in DMF, yielding 58% product after purification .
- Purification : Gradient elution via silica column chromatography (e.g., 5→65% ethyl acetate in hexanes) to isolate the compound .
- Characterization : Use of H/C NMR, HRMS, and LCMS to confirm structure and purity (>95%) .
Basic: How is structural confirmation and purity assessment performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-) provide detailed structural insights, as demonstrated in for analogous quinazoline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., HRMS (ESI) m/z 362.0957 for a related compound) .
- High-Performance Liquid Chromatography (HPLC) : Utilized with trifluoroacetic acid-modified gradients (e.g., 4%→100% acetonitrile) to assess purity (>95%) .
Advanced: How can researchers design experiments to evaluate kinase inhibition activity?
Methodological Answer:
- In Vitro Kinase Assays : Use recombinant kinases (e.g., CLK1 or CDC2-like kinases) with ATP-competitive assays. highlights screening protocols involving fluorescence polarization or radiometric measurements .
- Dose-Response Curves : Determine IC values via serial dilutions (e.g., 0.1–100 µM) and analyze using nonlinear regression models .
- Selectivity Profiling : Test against panels of related kinases (e.g., 400+ kinases) to identify off-target effects, as described in kinase screening pipelines .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR vs. enzymatic assays) to confirm binding or inhibition .
- Purity Verification : Re-analyze compound batches via LCMS/HPLC to rule out impurities affecting activity .
- Condition Optimization : Adjust buffer pH, ionic strength, or co-factor concentrations (e.g., Mg) to replicate published protocols .
Advanced: How can X-ray crystallography aid in elucidating the compound’s binding mode?
Methodological Answer:
- Crystallization : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion methods.
- Data Collection/Refinement : Use synchrotron radiation for high-resolution data (≤1.5 Å) and refine structures with SHELXL (e.g., ’s SHELX system for small-molecule refinement) .
- Docking Studies : Validate crystallographic results with in silico docking (e.g., AutoDock Vina) to predict binding interactions .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 1 h at 150°C vs. conventional heating) .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh) vs. PdCl) to enhance cross-coupling efficiency .
- Solvent Optimization : Replace DMF with toluene/water biphasic systems to facilitate easier workup .
Advanced: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use software like ChemAxon or MOE to estimate partition coefficients for solubility assessment.
- DFT Calculations : Perform density functional theory (DFT) to analyze electronic properties (e.g., HOMO/LUMO energies) relevant to reactivity .
- Molecular Dynamics (MD) : Simulate protein-ligand interactions to predict stability and binding kinetics .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent degradation .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
